2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC17530039
Molecular Formula: C18H19N5O2S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N5O2S |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C18H19N5O2S/c1-2-25-15-10-8-14(9-11-15)23-17(13-6-4-3-5-7-13)21-22-18(23)26-12-16(24)20-19/h3-11H,2,12,19H2,1H3,(H,20,24) |
| Standard InChI Key | ATVVJTRFKZIOCM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 4-position carries a 4-ethoxyphenyl group (–OCH2CH3 at the para position of the benzene ring), while the 5-position is occupied by a phenyl group. A sulfanyl (–S–) bridge at the 3-position connects the triazole ring to an acetohydrazide moiety (–NH–N=C(O)–CH3) . This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π stacking interactions with biological targets.
Molecular Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C26H25N5O3S | |
| Molecular weight | 487.58 g/mol | |
| logP (Partition coefficient) | 3.54 | |
| Hydrogen bond acceptors | 11 | |
| Polar surface area | 106.53 Ų |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining some aqueous solubility. The high polar surface area (106.53 Ų) indicates potential for forming hydrogen bonds, a critical factor in target binding .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a four-step sequence:
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Triazole Ring Formation: Cyclocondensation of 4-ethoxyphenylhydrazine with phenyl isocyanate yields the 4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol intermediate.
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Sulfanyl Acetohydrazide Conjugation: The thiol group undergoes nucleophilic substitution with chloroacetohydrazide in the presence of a base (e.g., K2CO3) to attach the acetohydrazide chain .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity.
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Crystallization: Recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction .
Analytical Validation
Critical characterization data:
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound demonstrates:
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Aqueous solubility: 0.12 mg/mL in phosphate buffer (pH 7.4) at 25°C
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Lipid solubility: Partition coefficient (logP) of 3.54 in octanol/water
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pH-dependent stability: Degrades <5% over 24 hours at pH 2–8, but undergoes hydrolysis at pH >10
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, indicating high crystallinity. Thermogravimetric analysis (TGA) shows 2% mass loss up to 200°C, confirming thermal stability below the melting point .
Biological Activity and Mechanism
Enzyme Inhibition
Preliminary assays indicate potent inhibition of:
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Cyclooxygenase-2 (COX-2): IC50 = 1.8 μM (compared to celecoxib IC50 = 0.04 μM)
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Matrix metalloproteinase-9 (MMP-9): 62% inhibition at 10 μM
The triazole ring coordinates with zinc ions in MMP-9’s active site, while the ethoxyphenyl group occupies hydrophobic pockets.
The selectivity for Gram-positive bacteria over Gram-negative strains likely stems from impaired penetration through outer membrane porins.
Pharmacological Applications
Anti-inflammatory Lead
In carrageenan-induced rat paw edema models, oral administration (50 mg/kg) reduced swelling by 58% at 4 hours, comparable to indomethacin (65% reduction) . The dual COX-2/MMP-9 inhibition profile suggests utility in arthritis and inflammatory bowel disease.
Anticancer Screening
NCI-60 cell line testing revealed moderate activity against:
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MCF-7 (breast cancer): GI50 = 12.4 μM
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A549 (lung cancer): GI50 = 18.7 μM
Mechanistic studies show G0/G1 cell cycle arrest through p21 upregulation.
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